

A Technical Guide to the Physicochemical Properties of 6-Bromo-3-cyanochromone

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **6-Bromo-3-cyanochromone**

Cat. No.: **B1585140**

[Get Quote](#)

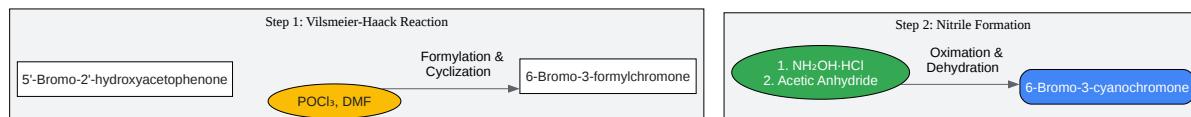
Abstract: **6-Bromo-3-cyanochromone** is a halogenated heterocyclic compound built upon the privileged chromone scaffold. Its unique electronic and structural features, imparted by the electron-withdrawing bromine and cyano groups, make it a valuable intermediate in medicinal chemistry, materials science, and for the development of advanced chemical probes. This guide provides an in-depth analysis of its core physicochemical properties, outlines robust protocols for its synthesis and characterization, and discusses the implications of its properties for research and development applications. All methodologies are presented with a focus on scientific rationale and experimental integrity, providing researchers with a reliable framework for handling and utilizing this versatile compound.

Introduction to the Chromone Scaffold and the Role of Key Substituents

The chromone (4H-1-benzopyran-4-one) framework is a cornerstone in the architecture of numerous natural products and synthetic molecules of therapeutic importance.^[1] Its rigid, planar structure and specific arrangement of hydrogen bond acceptors (the pyrone and carbonyl oxygens) allow it to serve as an effective scaffold for interacting with a wide range of biological targets, leading to activities such as anticancer, anti-inflammatory, and antimicrobial effects.^{[1][2]}

The subject of this guide, **6-Bromo-3-cyanochromone** (CAS: 52817-13-7), is functionalized at two key positions:

- **6-Bromo Group:** The bromine atom at the 6-position is a heavy halogen that significantly influences the molecule's properties. As an electron-withdrawing group (via induction), it modulates the electron density of the entire ring system. Its presence also increases the molecular weight and significantly enhances lipophilicity, a critical parameter for membrane permeability in drug candidates. Furthermore, the bromine atom can participate in halogen bonding, a specific non-covalent interaction that can influence crystal packing and ligand-receptor binding.[3]
- **3-Cyano Group:** The nitrile (cyano) group at the 3-position is a potent electron-withdrawing group and a linear hydrogen bond acceptor. It polarizes the adjacent C2-C3 double bond, rendering the C2 position highly electrophilic and susceptible to nucleophilic attack—a key feature for its use as a synthetic intermediate.[4] The nitrile moiety is also a common feature in approved pharmaceuticals and contributes to the molecule's overall polarity and metabolic profile.


The combination of these substituents on the chromone core results in a molecule with a unique profile of reactivity, solubility, and potential for molecular interactions, making a thorough understanding of its physicochemical properties essential for its effective application.

Synthesis and Molecular Elucidation

The logical and most efficient synthesis of **6-Bromo-3-cyanochromone** is a two-step process starting from the commercially available 5'-Bromo-2'-hydroxyacetophenone. This process involves the formation of the chromone ring via a Vilsmeier-Haack reaction, followed by the conversion of the resulting aldehyde to the target nitrile.

Synthetic Workflow

The overall synthetic pathway is depicted below. The initial Vilsmeier-Haack reaction forms the core heterocyclic structure and installs a formyl group at the 3-position. This intermediate is then converted to the final product via an oxime, which is subsequently dehydrated.

[Click to download full resolution via product page](#)

Figure 1: Two-step synthesis of **6-Bromo-3-cyanochromone**.

Detailed Experimental Protocols

Protocol 2.2.1: Synthesis of 6-Bromo-3-formylchromone (Intermediate)

- **Rationale:** The Vilsmeier-Haack reaction is the method of choice for preparing 3-formylchromones from o-hydroxyacetophenones.^{[5][6]} The Vilsmeier reagent, a chloromethyleniminium salt formed *in situ* from phosphorus oxychloride (POCl₃) and dimethylformamide (DMF), acts as the formylating agent. The reaction proceeds via electrophilic substitution and subsequent intramolecular cyclization with dehydration to yield the stable chromone ring.
- **Procedure:**
 - In a three-neck round-bottom flask equipped with a dropping funnel, magnetic stirrer, and nitrogen inlet, cool an excess of dimethylformamide (DMF, ~5 molar equivalents) to 0 °C.
 - Slowly add phosphorus oxychloride (POCl₃, ~3 molar equivalents) dropwise to the DMF, maintaining the temperature below 10 °C. Stir the mixture for 30 minutes at this temperature to allow for the complete formation of the Vilsmeier reagent.
 - Dissolve 5'-Bromo-2'-hydroxyacetophenone (1 molar equivalent) in a minimal amount of DMF.
 - Add the acetophenone solution dropwise to the Vilsmeier reagent.

- After the addition is complete, heat the reaction mixture to 60-70 °C and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
- Cool the reaction mixture to room temperature and pour it carefully onto crushed ice with vigorous stirring.
- The solid precipitate is the crude 6-Bromo-3-formylchromone.^[7] Filter the solid, wash thoroughly with cold water until the filtrate is neutral, and dry under vacuum.
- Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) to yield the purified intermediate.

Protocol 2.2.2: Synthesis of **6-Bromo-3-cyanochromone** (Final Product)

- Rationale: The conversion of an aromatic aldehyde to a nitrile is a standard transformation. A reliable method involves the formation of an aldoxime using hydroxylamine hydrochloride, followed by dehydration.^{[8][9]} Acetic anhydride is a common and effective dehydrating agent for this purpose.
- Procedure:
 - Dissolve 6-Bromo-3-formylchromone (1 molar equivalent) in a suitable solvent such as ethanol or pyridine in a round-bottom flask.
 - Add hydroxylamine hydrochloride ($\text{NH}_2\text{OH}\cdot\text{HCl}$, ~1.2 molar equivalents) and a base (e.g., sodium acetate, ~1.5 molar equivalents, if using a non-basic solvent) to the solution.
 - Reflux the mixture for 1-2 hours until TLC analysis indicates the complete consumption of the starting aldehyde and formation of the intermediate oxime.
 - Cool the reaction mixture. If desired, the oxime intermediate can be isolated at this stage, but it is typically carried forward directly.
 - Add acetic anhydride (~3-4 molar equivalents) to the reaction mixture and reflux for an additional 2-4 hours. The acetic anhydride dehydrates the oxime to the nitrile.

- After cooling, pour the reaction mixture into cold water to hydrolyze the excess acetic anhydride and precipitate the product.
- Filter the solid product, wash with water, and dry.
- Recrystallize from a suitable solvent (e.g., acetonitrile or ethanol) to obtain pure **6-Bromo-3-cyanochromone** as white crystals.[10]

Core Physicochemical Properties

The utility of a compound in any application is fundamentally governed by its physicochemical properties. These parameters dictate its solubility, membrane permeability, formulation possibilities, and stability.

Summary of Properties

The known and computationally predicted properties of **6-Bromo-3-cyanochromone** are summarized below.

Property	Value / Description	Source
CAS Number	52817-13-7	PubChem[11]
Molecular Formula	C ₁₀ H ₄ BrNO ₂	PubChem[11]
Molecular Weight	250.05 g/mol	PubChem[11]
Appearance	White crystals	Chem-Impex[10]
Melting Point (M.P.)	219-228 °C	Chem-Impex[10]
Lipophilicity (XLogP3)	2.7 (Calculated)	PubChem[11]
Topological Polar Surface Area (TPSA)	50.1 Å ² (Calculated)	PubChem[11]
pKa (basic)	Weakly basic (Predicted)	N/A
Storage	Store at 4°C, desiccated	USBio[12]

Solubility Profile

Quantitative solubility data is often not publicly available and must be determined experimentally. Based on the principle of "like dissolves like," a qualitative solubility profile can be predicted. The compound is expected to be poorly soluble in water but soluble in polar aprotic organic solvents.

Solvent	Predicted Solubility	Rationale
Water	Poorly Soluble	The large, hydrophobic aromatic core and bromine atom outweigh the polarity of the cyano and carbonyl groups.
Hexane	Insoluble	Non-polar solvent unable to solvate the polar functional groups.
Ethanol	Sparingly Soluble	Can act as both H-bond donor and acceptor, but may be insufficient to fully solvate the molecule.
Acetone	Soluble	Polar aprotic solvent, interacts well with the polar C=O and C≡N groups.
Acetonitrile	Soluble	Polar aprotic solvent, favorable interactions.
Dichloromethane (DCM)	Soluble	Intermediate polarity, effective at dissolving many organic compounds.
Dimethyl Sulfoxide (DMSO)	Highly Soluble	Highly polar aprotic solvent, excellent for dissolving a wide range of research compounds.

Protocol 3.2.1: Experimental Determination of Solubility (Shake-Flask Method)

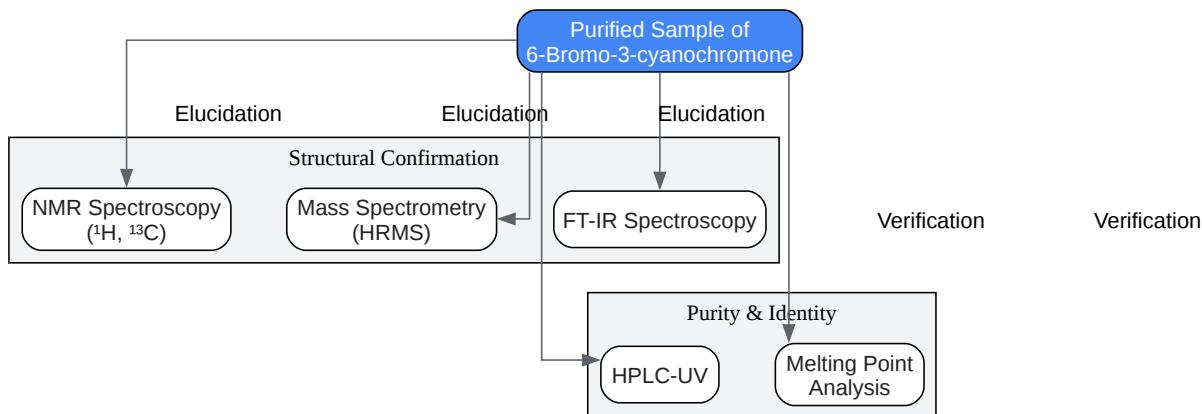
- Rationale: The shake-flask method is the gold-standard technique for determining thermodynamic solubility.[13] It involves creating a saturated solution of the compound at a constant temperature and then measuring the concentration of the dissolved solute in the supernatant.
- Procedure:
 - Add an excess amount of **6-Bromo-3-cyanochromone** to a known volume of the desired solvent (e.g., 5 mL) in a sealed glass vial. The excess solid is crucial to ensure saturation is reached.
 - Agitate the vial in a temperature-controlled shaker bath (e.g., 25 °C) for a minimum of 24 hours to allow the system to reach thermodynamic equilibrium.
 - After equilibration, allow the vial to stand undisturbed in the temperature bath for at least 1 hour to let the undissolved solid settle.
 - Carefully withdraw a sample of the clear supernatant using a syringe. Immediately filter the sample through a 0.22 µm syringe filter (compatible with the solvent) to remove any microscopic particulates.
 - Accurately dilute the filtered supernatant with a suitable mobile phase.
 - Quantify the concentration of the compound in the diluted sample using a pre-validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with a UV detector, against a calibration curve prepared with known concentrations of the compound.
 - Calculate the solubility in units such as mg/mL or mol/L.

Lipophilicity (LogP)

- Rationale: Lipophilicity, the affinity of a molecule for a lipid-like environment, is a critical determinant of its pharmacokinetic properties (ADME). It is typically expressed as the logarithm of the partition coefficient (LogP) between n-octanol and water. While computational methods provide estimates (e.g., XLogP3 = 2.7), experimental determination is more reliable.[11] Reverse-Phase HPLC offers a rapid and resource-efficient method for

estimating LogP by correlating a compound's retention time with those of known standards.

[14][15]


- Procedure (LogP Estimation by RP-HPLC):
 - Prepare a set of 5-6 calibration standards with known LogP values that bracket the expected LogP of the test compound (e.g., uracil, phenol, naphthalene).
 - Establish an isocratic HPLC method using a C18 column and a mobile phase of methanol/water or acetonitrile/water. The mobile phase composition should be adjusted to achieve retention times between 2 and 20 minutes for all compounds.
 - Inject each standard and the test compound (**6-Bromo-3-cyanochromone**) individually, recording the retention time (t_R). Determine the column dead time (t_0) by injecting a non-retained compound like uracil.
 - Calculate the capacity factor (k') for each compound using the formula: $k' = (t_R - t_0) / t_0$.
 - Calculate $\log k'$ for each compound.
 - Create a calibration curve by plotting the known LogP values of the standards (Y-axis) against their corresponding $\log k'$ values (X-axis).
 - Perform a linear regression on the data points. The resulting equation ($y = mx + c$) will correlate retention to lipophilicity.
 - Using the $\log k'$ value of **6-Bromo-3-cyanochromone**, interpolate its LogP value from the calibration curve.

Spectroscopic & Spectrometric Signature

Confirmation of the molecular structure and purity of **6-Bromo-3-cyanochromone** relies on a combination of spectroscopic and spectrometric techniques.

Analytical Confirmation Workflow

A standard workflow for the complete characterization of a newly synthesized batch of the compound is shown below.

[Click to download full resolution via product page](#)

Figure 2: Standard analytical workflow for compound characterization.

Predicted Spectroscopic Data

4.2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

- ¹H NMR (400 MHz, DMSO-d₆): The proton NMR spectrum is expected to be simple and highly characteristic.
 - δ ~8.9-9.1 ppm (s, 1H): This sharp singlet corresponds to the proton at the C2 position (H-2). Its significant downfield shift is due to the anisotropic effects of the adjacent carbonyl group and the electron-withdrawing nature of the cyano group.
 - δ ~8.2-8.3 ppm (d, 1H): A doublet for the H-5 proton, which is deshielded by the carbonyl group. It will show a small ortho coupling to H-7.

- δ ~8.0-8.1 ppm (dd, 1H): A doublet of doublets for the H-7 proton, showing ortho coupling to H-5 and meta coupling to H-8.
- δ ~7.8-7.9 ppm (d, 1H): A doublet for the H-8 proton, showing meta coupling to H-7.
- ^{13}C NMR (100 MHz, DMSO-d₆):
 - δ ~175 ppm: Carbonyl carbon (C-4).
 - δ ~155-160 ppm: Aromatic carbons attached to oxygen (C-8a, C-2).
 - δ ~115-140 ppm: Aromatic carbons (C-5, C-6, C-7, C-8, C-4a). The C-6 attached to bromine will be in this region.
 - δ ~115 ppm: Cyano carbon (-C≡N).
 - δ ~100 ppm: C-3 carbon, attached to the cyano group.

4.2.2 Fourier-Transform Infrared (FT-IR) Spectroscopy The IR spectrum provides clear evidence of the key functional groups.

Wavenumber (cm ⁻¹)	Vibration Type	Expected Appearance
~2230-2210	C≡N stretch	Sharp, medium intensity
~1660-1640	C=O stretch (ketone)	Strong, sharp
~1610-1580	C=C stretch (aromatic/pyrone)	Medium to strong
~1250-1200	C-O-C stretch (ether)	Strong
~850-800	C-H bend (out-of-plane)	Characteristic of substitution pattern

4.2.3 Mass Spectrometry (MS)

- Technique: High-Resolution Mass Spectrometry (HRMS) using Electrospray Ionization (ESI).
- Expected Result: HRMS provides an exact mass measurement, confirming the elemental composition. Due to the natural isotopic abundance of bromine (⁷⁹Br ≈ 50.7%, ⁸¹Br ≈ 49.3%),

the molecular ion peak will appear as a characteristic doublet (M, M+2) of nearly equal intensity.

- $[M+H]^+$ for $C_{10}H_5^{79}BrNO_2^+$: Calculated m/z = 249.9502
- $[M+H]^+$ for $C_{10}H_5^{81}BrNO_2^+$: Calculated m/z = 251.9481

Reactivity, Stability, and Handling

- Chemical Stability: **6-Bromo-3-cyanochromone** is a stable crystalline solid under standard laboratory conditions. It should be stored in a cool, dry place, protected from light to prevent potential degradation.[12]
- Reactivity: The molecule possesses several reactive sites. The C2 position is highly electrophilic due to conjugation with both the carbonyl and cyano groups, making it a prime target for nucleophilic addition reactions, which can lead to ring-opening.[4] The cyano group can also undergo hydrolysis to an amide or carboxylic acid under strong acidic or basic conditions.
- Handling and Safety: The compound is classified as an acute toxicant and an irritant.[11] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, must be worn at all times. All manipulations should be performed in a well-ventilated fume hood.

Applications in Research and Development

The unique physicochemical properties of **6-Bromo-3-cyanochromone** make it a versatile building block for various advanced applications.[10]

- Pharmaceutical Development: As a "privileged scaffold," the chromone core is a starting point for synthesizing novel therapeutic agents. The compound serves as a key intermediate for molecules targeting neurological disorders, where precise modulation of lipophilicity and polarity is crucial for crossing the blood-brain barrier.[10]
- Fluorescent Probes: The rigid, conjugated chromone system forms the basis of many fluorescent molecules. The cyano and bromo groups can be further functionalized to tune the

photophysical properties (e.g., emission wavelength, quantum yield) for creating probes to visualize specific cellular processes.[10]

- Materials Science: The electronic properties of the molecule make it a candidate for incorporation into advanced materials like organic light-emitting diodes (OLEDs), where it can contribute to the charge-transport or emissive layers.[10]

Conclusion

6-Bromo-3-cyanochromone is a highly functionalized heterocyclic compound with a well-defined set of physicochemical properties. Its synthesis is achievable through robust and scalable chemical transformations. The presence of the bromo and cyano substituents creates a unique electronic and steric profile, rendering the molecule stable for storage yet reactive for further synthetic elaboration. A comprehensive understanding of its solubility, lipophilicity, and spectroscopic signatures, as detailed in this guide, is paramount for researchers aiming to leverage its potential in drug discovery, chemical biology, and materials science.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. peerj.com [peerj.com]
- 2. 3-Formylchromones IV. The Rearrangement of 3-Formylchromone Enamines as a Simple, Facile Route to Novel Pyrazolo[3,4-b]pyridines and the Synthetic Utility of the Latter - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 6-Bromo-4-oxo-4H-chromene-3-carbaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. sciforum.net [sciforum.net]
- 7. 6-Bromo-3-formylchromone | C₁₀H₅BrO₃ | CID 614309 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Unexpected synthesis of three components from the reaction of 4-chloro-3-formylcoumarin with hydroxylamine hydrochloride – Oriental Journal of Chemistry [orientjchem.org]
- 9. researchgate.net [researchgate.net]
- 10. optibrium.com [optibrium.com]
- 11. 6-Bromochromone-3-carbonitrile | C₁₀H₄BrNO₂ | CID 703036 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. usbio.net [usbio.net]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. Chromatographic Determination of Permeability-Relevant Lipophilicity Facilitates Rapid Analysis of Macrocyclic Peptide Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [A Technical Guide to the Physicochemical Properties of 6-Bromo-3-cyanochromone]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1585140#physicochemical-properties-of-6-bromo-3-cyanochromone>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com